molecular formula C17H21NOS B453464 5-methyl-N-[1-(4-propylphenyl)ethyl]thiophene-2-carboxamide

5-methyl-N-[1-(4-propylphenyl)ethyl]thiophene-2-carboxamide

Cat. No.: B453464
M. Wt: 287.4g/mol
InChI Key: KVGJMDLZLVMFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[1-(4-propylphenyl)ethyl]thiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-methyl-N-[1-(4-propylphenyl)ethyl]thiophene-2-carboxamide, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[1-(4-propylphenyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the thiophene ring .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like halogens. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the thiophene ring .

Mechanism of Action

The mechanism of action of 5-methyl-N-[1-(4-propylphenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with different substituents on the thiophene ring. Examples include 2-methylthiophene, 3-methylthiophene, and 2,5-dimethylthiophene .

Uniqueness

5-methyl-N-[1-(4-propylphenyl)ethyl]thiophene-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. These properties make it suitable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C17H21NOS

Molecular Weight

287.4g/mol

IUPAC Name

5-methyl-N-[1-(4-propylphenyl)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H21NOS/c1-4-5-14-7-9-15(10-8-14)13(3)18-17(19)16-11-6-12(2)20-16/h6-11,13H,4-5H2,1-3H3,(H,18,19)

InChI Key

KVGJMDLZLVMFRN-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(S2)C

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(S2)C

Origin of Product

United States

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